[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine
Description
The compound [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine is a bifunctional amine featuring two distinct pyrazole-based substituents. Each pyrazole ring is substituted with an ethyl group at the 1-position, while the second pyrazole additionally bears a methyl group at the 4-position. The molecule’s structure is characterized by:
- Substituents: Ethyl groups enhance lipophilicity, while the methyl group on the second pyrazole introduces steric and electronic modulation.
- Amine linker: A central secondary amine that may participate in hydrogen bonding or serve as a site for further functionalization.
The compound’s molecular weight is estimated to be ~247–250 g/mol based on structurally analogous pyrazole derivatives . Purity for such compounds is typically reported as ≥95% in commercial and synthetic contexts .
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-17-10-12(8-15-17)7-14-9-13-11(3)6-16-18(13)5-2/h6,8,10,14H,4-5,7,9H2,1-3H3 |
InChI Key |
BXLXRKAMQRGMIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=C(C=NN2CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with ethyl and methyl groups under controlled conditions. The reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazole, followed by the addition of alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. Catalysts may be employed to enhance reaction rates and yields. The purification process often includes recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyrazole ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or ethyl groups, where halides or other nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Alkyl halides, bases like NaH or K2CO3.
Major Products
Oxidation: Pyrazole ketones, carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction cascades, leading to various cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural and physicochemical properties of the target compound with related pyrazole-based amines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) | CAS Number |
|---|---|---|---|---|---|
| [(1-Ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine | Estimated C12H21N6 | ~247–250 | Ethyl (x2), methyl (x1) | 95+ | Not explicitly listed |
| Benzyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine | C13H17N3 | 215.30 | Benzyl, ethyl | 95 | 1006336-89-5 |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | C9H17N3O | 183.25 | Ethyl, methoxyethyl | 95+ | EN300-8065381 |
| 4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine | C9H13ClN5 | 225.68 | Ethyl, chloro | 95 | 1004452-02-1 |
| (1,5-Dimethyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride | C7H13N3·HCl | 183.66 | Methyl (x2), hydrochloride salt | 95+ | Starbld0028638 |
Key Comparative Insights
Lipophilicity and Solubility :
- The target compound’s dual ethyl groups increase lipophilicity compared to analogues with polar substituents (e.g., methoxyethyl in ). This may reduce aqueous solubility but enhance membrane permeability.
- The hydrochloride salt form of (1,5-dimethyl-1H-pyrazol-4-yl)methylamine improves solubility in polar solvents relative to the free base of the target compound.
Hydrogen-Bonding Potential: The secondary amine linker in the target compound enables hydrogen-bond donation/acceptance, similar to benzyl-substituted analogues . However, the absence of aromatic benzyl groups may reduce π-π stacking interactions.
Synthetic Accessibility :
- Compounds like benzyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine are synthesized via alkylation of pyrazole precursors, a pathway likely applicable to the target compound.
- The methoxyethyl variant demonstrates the feasibility of introducing ether linkages, suggesting modular synthetic routes for the target’s analogues.
Biological Relevance :
- Pyrazole derivatives in patents (e.g., EP 1 926 722 B1 ) often target kinase or GPCR pathways. The target compound’s dual pyrazole structure may mimic motifs seen in bioactive molecules, though specific activity data are unavailable in the provided evidence.
Biological Activity
The compound [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine, a derivative of pyrazole, has garnered attention for its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features two pyrazole rings connected by a methylene bridge. Its molecular formula is , and it possesses unique properties due to the presence of ethyl and methyl substituents on the pyrazole rings.
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazole moiety is known for its ability to modulate biological pathways by acting as an enzyme inhibitor or receptor modulator.
Enzyme Inhibition
Research indicates that compounds with a similar structure can inhibit key enzymes involved in metabolic pathways. For instance, pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling .
Receptor Modulation
The compound may also interact with G protein-coupled receptors (GPCRs), specifically those involved in neurotransmission. Studies have shown that pyrazole derivatives can act as positive allosteric modulators (PAMs) for muscarinic receptors, enhancing the binding affinity of acetylcholine (ACh) . This modulation can lead to significant therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .
Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives exhibit anti-inflammatory effects. For instance, compounds structurally related to this compound have been shown to reduce inflammation markers in vitro and in vivo .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways . Further research is needed to elucidate the precise mechanisms involved.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives:
- Study on COX Inhibition : A study demonstrated that certain pyrazole derivatives significantly inhibited COX enzymes, leading to reduced prostaglandin synthesis and inflammation .
- Neuroprotective Effects : Research indicated that compounds similar to this compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Anticancer Mechanisms : A recent investigation revealed that specific pyrazole compounds could inhibit tumor growth in xenograft models, providing evidence for their potential use as anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| [(1-Ethyl-1H-pyrazol-4-yl)methyl]amine | C6H11N3 | Anti-inflammatory |
| 1-Methylpyrazole | C4H6N2 | Neuroprotective |
| 1-Ethylpyrazole | C5H8N2 | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
